Product packaging for 1-(3,4-Dichlorophenyl)-3-phenylurea(Cat. No.:CAS No. 2008-73-3)

1-(3,4-Dichlorophenyl)-3-phenylurea

Cat. No.: B3049291
CAS No.: 2008-73-3
M. Wt: 281.13 g/mol
InChI Key: QQYLEGFGULSHPX-UHFFFAOYSA-N
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Description

Significance in Chemical Biology and Agricultural Science

Diuron's prominence in academic research stems from its dual role as a highly effective agricultural tool and a specific inhibitor of a fundamental biological process.

In agricultural science , Diuron (B1670789) is utilized as a broad-spectrum, systemic herbicide for managing a wide array of annual and perennial broadleaf weeds and grasses. chemicalwarehouse.comapvma.gov.au It is valued for its versatility, functioning as both a pre-emergent and post-emergent herbicide, which allows for flexibility in weed control strategies. chemicalwarehouse.com Its residual activity in the soil provides long-term weed management in various agricultural settings, including sugarcane, cotton, and citrus crops, as well as for complete vegetation control in non-crop areas like railways and industrial sites. chemicalwarehouse.comresearchgate.netnationbuilder.com

In chemical biology , Diuron is highly significant as a classic and specific inhibitor of photosynthesis. nationbuilder.comresearchgate.net Its mechanism of action involves binding to the D1 protein within the Photosystem II (PSII) complex in chloroplasts. chemicalwarehouse.comfrontiersin.org This binding action blocks the electron transport chain, specifically interrupting the flow of electrons to the plastoquinone (B1678516) (Qb) binding site. frontiersin.orgnies.go.jp By disrupting this crucial step, Diuron effectively halts the conversion of light energy into chemical energy, leading to the death of the plant. chemicalwarehouse.com This precise inhibitory function makes Diuron an invaluable research tool for scientists studying the mechanics of photosynthesis, electron transport in biological systems, and the structure-function relationships of the PSII complex. Furthermore, studies on how plants metabolize Diuron and how some weed species develop resistance provide critical insights into plant defense mechanisms, xenobiotic metabolism, and the molecular basis of herbicide resistance. nih.govacs.org

Historical Context of Phenylurea Herbicide Research

The development of phenylurea herbicides marked a significant advancement in chemical weed control. researchgate.netoup.com This class of compounds, characterized by a shared phenylurea chemical structure, was discovered to be potent inhibitors of photosynthesis. researchgate.netnih.gov Diuron itself was first registered for use in the United States in 1966. nationbuilder.com

Early research on phenylureas focused on their synthesis, structure-activity relationships, and efficacy in controlling unwanted vegetation in various crops. oup.com The primary mode of action for the class was identified as the interruption of the photosynthetic electron transport chain at Photosystem II. nies.go.jpresearchgate.net Over the decades, the research focus has evolved significantly. While initial studies confirmed their utility in agriculture, subsequent research efforts shifted towards understanding their environmental fate, persistence in soil and water, and potential impact on non-target organisms. oup.comnih.gov This led to extensive investigations into the microbial degradation pathways of phenylureas and the identification of microorganisms capable of breaking down these persistent compounds. oup.comnih.gov

Current Research Landscape and Emerging Directions

Contemporary research on Diuron is multifaceted, with a strong emphasis on its environmental interactions and the development of advanced technologies for its management and detection.

A major area of investigation is bioremediation . Given Diuron's persistence in soil and aquatic environments, scientists are actively exploring microbial degradation as an eco-friendly strategy for its removal. frontiersin.orgnih.govresearchgate.net Research has identified numerous bacterial and fungal species, such as Variovorax sp., Bacillus subtilis, and Pluteus cubensis, that can degrade or mineralize Diuron. nih.govnih.govnih.gov Studies are focused on elucidating the specific metabolic pathways, which often involve the initial transformation of Diuron to metabolites like 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU), 1-(3,4-dichlorophenyl)urea (B109879) (DCPU), and subsequently to 3,4-dichloroaniline (B118046) (3,4-DCA). nih.govnih.gov The enzymes responsible for this breakdown, such as phenylurea hydrolases (e.g., PuhA, PuhB, LibA), are also a key research topic, with investigations into their genetic basis and potential for horizontal gene transfer among microbial populations. frontiersin.orgnih.govresearchgate.net

Another significant research direction is the development of advanced analytical methods for detecting trace amounts of Diuron in environmental samples. Modern techniques such as liquid chromatography with tandem mass spectrometry (LC/MS/MS) allow for highly sensitive and specific quantification. usgs.gov Concurrently, innovative and cost-effective electrochemical sensors, some utilizing nanomaterials like carbon nanotubes and graphene quantum dots, are being developed for rapid, real-time monitoring of Diuron in water and soil. wiley.commdpi.comnih.gov

Furthermore, molecular-level studies are providing unprecedented insight into how organisms respond to Diuron exposure. Transcriptomic analyses, for example in rice crops, have revealed that Diuron exposure leads to the downregulation of genes associated with photosynthesis and biosynthesis, while simultaneously upregulating genes involved in detoxification and stress responses. nih.govacs.org Research also continues to investigate Diuron's potential as an endocrine-disrupting chemical (EDC), examining its effects on the hormonal systems of non-target aquatic organisms. nih.govuseforesight.io

Data Tables

Table 1: Chemical Properties of 1-(3,4-Dichlorophenyl)-3-phenylurea (Diuron)

Property Value
IUPAC Name This compound
Synonyms Diuron, DCMU, DMU
Chemical Formula C₁₃H₁₀Cl₂N₂O
Molecular Weight 281.14 g/mol
Appearance White crystalline solid

| CAS Number | 330-54-1 |

Data sourced from PubChem and other chemical databases. nies.go.jpuni.lu

Table 2: Examples of Microorganisms Studied for Diuron Biodegradation

Microorganism Type Key Finding Reference
Bacillus subtilis DU1 Bacterium Capable of degrading Diuron and its metabolite 3,4-DCA. nih.gov
Acinetobacter baumannii DU Bacterium Degrades Diuron via an ortho-cleavage pathway. nih.gov
Pluteus cubensis SXS 320 Fungus Demonstrated high degradation activity, removing 96.8% of Diuron in a lab study. nih.gov
Variovorax sp. SRS16 Bacterium The first bacterial strain identified that is capable of mineralizing Diuron. nih.govfrontiersin.org

Table 3: Modern Analytical Methods for Diuron Detection

Technique Matrix Limit of Detection (LOD) / Range Reference
Gas Chromatography–Electron Capture Detection (GC-ECD) Sugarcane, Soil Linear range: 0.01 to 5.0 mg/L wiley.comresearchgate.net
Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS) Water 3.0 to 6.2 ng/L usgs.gov
Electrochemical Immunoassay (EIA) with Carbon Nanotubes Water ~0.1 pg/mL nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10Cl2N2O B3049291 1-(3,4-Dichlorophenyl)-3-phenylurea CAS No. 2008-73-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h1-8H,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQYLEGFGULSHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290669
Record name 1-(3,4-dichlorophenyl)-3-phenylurea
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Molecular Weight

281.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2008-73-3
Record name NSC149436
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Record name NSC70258
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Record name 1-(3,4-dichlorophenyl)-3-phenylurea
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Record name 1-(3,4-DICHLOROPHENYL)-3-PHENYLUREA
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Synthetic Methodologies and Chemical Modifications

Established Synthetic Pathways for 1-(3,4-Dichlorophenyl)-3-phenylurea

The synthesis of this compound is primarily achieved through a few well-established methods, which are fundamental in organic chemistry.

The most common and direct route involves the reaction of 3,4-dichloroaniline (B118046) with phenyl isocyanate . This reaction is a nucleophilic addition where the amino group (-NH2) of the aniline (B41778) attacks the electrophilic carbon atom of the isocyanate group (-NCO). The process is typically conducted in an inert solvent, such as toluene (B28343) or dichloromethane, to yield the desired phenylurea product.

Alternatively, a similar synthetic outcome can be achieved by reacting 3,4-dichlorophenyl isocyanate with aniline . The choice between these two pathways often hinges on the commercial availability and cost of the starting isocyanate and aniline precursors. ontosight.ai

A less common, though notable, industrial method is the phosgenation of 3,4-dichloroaniline. This process forms 3,4-dichlorophenyl isocyanate as an intermediate, which then reacts with aniline to produce the final product. While effective, this method involves the use of phosgene (B1210022), a highly toxic gas, necessitating stringent safety protocols. agropages.com Some modern adaptations of this method utilize triphosgene, a safer solid phosgene equivalent, which reacts with 3,4-dichloroaniline to prepare the isocyanate intermediate. google.com Another approach involves the reaction of an aniline derivative with urea (B33335) in the presence of an acid, which can also yield phenylurea compounds. orgsyn.orgprepchem.com

Design and Synthesis of Novel Phenylurea Derivatives

The structural framework of this compound serves as a versatile scaffold for designing and synthesizing new chemical entities. By systematically modifying this core structure, researchers can develop a library of novel phenylurea derivatives with potentially enhanced or entirely new biological activities. nih.gov

Strategies for Structural Diversification

Several key strategies are employed to diversify the this compound structure:

Substitution on Phenyl Rings: Introducing a variety of chemical groups (substituents) onto either of the two phenyl rings is a primary strategy. These substituents can range from simple alkyl and alkoxy groups to halogens, nitro, or cyano groups, each imparting unique electronic and steric characteristics to the molecule.

Introduction of Heterocyclic Moieties: One or both of the phenyl rings can be replaced with heterocyclic rings (e.g., pyridine, thiazole). This can introduce new interaction points for biological targets and modify properties like solubility and metabolism.

Isosteric Replacement: The central urea group can be substituted with a bioisostere, such as a thiourea (B124793) or guanidine (B92328) group. These groups have similar physical and chemical properties and can lead to compounds with different biological profiles.

A general procedure for creating such derivatives involves dissolving an appropriately substituted aniline in a solvent like tetrahydrofuran (B95107) and then adding a suitable isocyanate. nih.gov The reaction mixture is stirred until completion, and the resulting product is then purified. nih.gov

Impact of Substituent Modifications on Compound Behavior

Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -CN) can increase the acidity of the N-H protons of the urea linkage, potentially strengthening interactions with biological targets. In contrast, electron-donating groups (e.g., -OCH3, -CH3) can increase electron density in the phenyl rings, which can affect interactions such as π-π stacking.

Steric Effects: The size of the substituent influences how the molecule fits into the binding site of a target protein. Bulky groups can create steric hindrance, which may be beneficial or detrimental to its activity, depending on the specific biological target.

Lipophilicity: The addition of nonpolar substituents like alkyl chains or halogens generally increases the compound's lipophilicity (its ability to dissolve in fats and oils). This property is crucial for processes such as membrane permeability and distribution within a biological system.

The following table illustrates how different substituents on a phenylurea core can influence compound properties, based on general principles of medicinal chemistry.

Substituent (R)PositionExpected Electronic EffectExpected Impact on LipophilicityPotential Influence on Biological Activity
-ClparaElectron-withdrawingIncreaseMay enhance binding through halogen bonds; increases metabolic stability.
-OCH3paraElectron-donatingSlight IncreaseCan form hydrogen bonds; may alter metabolic pathways.
-NO2metaStrong Electron-withdrawingSlight DecreaseCan act as a hydrogen bond acceptor; may introduce toxicity.
-CF3paraStrong Electron-withdrawingSignificant IncreaseIncreases membrane permeability; can improve binding affinity.
-CH3paraElectron-donatingIncreaseFills hydrophobic pockets in binding sites; can increase metabolic rate.

This table presents generalized expectations. Actual effects can vary based on the complete molecular structure and the specific biological target.

Green Chemistry Approaches in Phenylurea Synthesis

In response to the environmental and safety concerns associated with traditional chemical synthesis, green chemistry principles are being increasingly applied to the production of phenylureas. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Key green strategies in phenylurea synthesis include:

Use of Phosgene Alternatives: To avoid the high toxicity of phosgene, researchers have explored safer reagents. Dimethyl carbonate (DMC) is a notable green alternative. It is non-toxic and can be used to convert amines into carbamates, which are then transformed into ureas, often under milder conditions than traditional methods.

Solvent Selection: The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Green approaches focus on using more benign solvents. Water is an ideal green solvent, and some phenylurea syntheses can be performed in aqueous media. orgsyn.org Supercritical fluids, such as supercritical carbon dioxide (scCO₂), are another innovative option. scCO₂ is non-toxic and can be easily removed from the reaction, simplifying purification and reducing solvent waste.

Catalytic Processes: The development of catalytic methods for urea synthesis is a significant area of green chemistry research. Catalytic routes, such as the direct carbonylation of amines with carbon monoxide, can offer high efficiency and atom economy, producing the desired urea without the need for stoichiometric activating agents like isocyanates.

Process Optimization: Optimizing reaction conditions, such as temperature and reaction time, can lead to higher yields and reduced energy consumption. agropages.com For instance, some modern industrial processes for related compounds have been optimized to be more energy-efficient and have shorter lead times. agropages.com

These green chemistry initiatives not only make the synthesis of phenylureas more environmentally sustainable but also contribute to safer and more economically viable manufacturing processes.

Molecular and Cellular Mechanisms of Action

Primary Mode of Action: Photosystem II (PSII) Inhibition

The principal mechanism by which phenylurea compounds exert their effects is through the direct inhibition of Photosystem II (PSII), a critical protein-pigment complex within the thylakoid membranes of chloroplasts. ucanr.edunih.gov This inhibition halts the light-dependent reactions of photosynthesis, not by causing starvation, but by triggering rapid cell death through the production of toxic secondary substances. umn.edu

Phenylurea herbicides, including the archetypal Diuron (B1670789), bind to a specific location within the PSII reaction center. ucanr.edu The binding site is a niche on the D1 protein, a core component of PSII. umn.edu This niche is normally occupied by a mobile electron carrier molecule, plastoquinone (B1678516) (Q_B). The herbicide competitively displaces the Q_B molecule from its binding site on the D1 protein. ucanr.edu The D1 protein, also known as PsbA, forms a heterodimer with the D2 protein (PsbD) to create the reaction core of PSII, binding essential redox-active cofactors.

Table 1: Key Proteins and Molecules in PSII Inhibition

Component Role in Photosynthesis Interaction with Phenylurea Herbicides
D1 Protein (PsbA) A core protein of Photosystem II that provides the binding site for the plastoquinone (Q_B). The herbicide binds to the Q_B niche on this protein, blocking its function. ucanr.eduumn.edu
Plastoquinone (Q_B) A mobile electron carrier that shuttles electrons from PSII to the cytochrome b6f complex. Competitively displaced from its binding site on the D1 protein by the herbicide. ucanr.edu

| Primary Quinone (Q_A) | The primary stable electron acceptor of PSII, which receives an electron from pheophytin. | Its re-oxidation is blocked because it cannot transfer its electron to Q_B. |

By occupying the Q_B binding site on the D1 protein, 1-(3,4-Dichlorophenyl)-3-phenylurea and related compounds effectively block the photosynthetic electron transport chain. ucanr.edu An electron, energized by light, is passed from the PSII reaction center (P680) to the primary quinone electron acceptor, Q_A. Under normal conditions, the reduced Q_A would then transfer this electron to Q_B. The binding of the herbicide prevents this transfer. ucanr.edu This interruption halts the linear flow of electrons from PSII, preventing the reduction of plastoquinone and subsequent steps in the electron transport chain that generate ATP and NADPH. nih.gov

The blockage of electron transport has a direct and measurable impact on chlorophyll (B73375) a fluorescence. When light energy is absorbed by chlorophyll molecules in PSII, it has three potential fates: it can be used for photochemistry (electron transport), dissipated as heat, or re-emitted as fluorescence.

Because the electron transfer from the reduced primary quinone acceptor (Q_A⁻) to the secondary quinone acceptor (Q_B) is blocked, Q_A⁻ accumulates. oup.com This accumulation prevents the PSII reaction centers from processing any more incoming light energy through photochemistry. Consequently, a much larger proportion of the absorbed light energy is dissipated as fluorescence. This is observed as a rapid rise in fluorescence emission to a maximum level (F_m). The subsequent decay of this fluorescence, which relies on the re-oxidation of Q_A⁻, is effectively inhibited.

Secondary Biochemical and Physiological Impacts

The primary inhibition of PSII initiates a cascade of secondary effects that are ultimately lethal to the plant cell.

The disruption of the electron transport chain is a major source of oxidative stress. researchgate.net The high-energy state created by the absorption of light energy that cannot be channeled into photosynthesis leads to the formation of highly reactive oxygen species (ROS). ucanr.edu The over-reduced state of the early electron acceptors in PSII can lead to the formation of triplet chlorophyll, which reacts with molecular oxygen to produce highly damaging singlet oxygen. Furthermore, electrons can be transferred to oxygen at Photosystem I (PSI), producing superoxide (B77818) radicals (O₂•⁻), which can then be converted to hydrogen peroxide (H₂O₂) and hydroxyl radicals (OH•). nih.govnih.gov

This surge in ROS overwhelms the plant's antioxidant defense systems. nih.gov The result is widespread cellular damage, including:

Lipid Peroxidation: ROS attack polyunsaturated fatty acids in cell membranes, leading to a destructive chain reaction that compromises membrane integrity.

Protein Damage: Proteins are oxidized, leading to loss of function.

Pigment Bleaching: Photosynthetic pigments like chlorophylls (B1240455) and carotenoids are destroyed, leading to the characteristic symptom of chlorosis (yellowing). researchgate.net

This cascade of oxidative damage causes membrane leakage, allowing cells and their organelles to dry out and disintegrate, leading to necrosis (tissue death). ucanr.edu

Table 2: Research Findings on Diuron-Induced Stress

Stress Indicator Observation in Response to Diuron Reference
Cell Organelles Disorganization of mesophyll cell organelles; disappearance of starch grains; swelling and disarrangement of grana thylakoid. researchgate.net
Photosynthetic Pigments Significant reduction in total chlorophyll and carotenoid content. researchgate.net
Oxidative Damage High irradiance can have an additive effect with Diuron to damage PSII through photo-oxidative stress. researchgate.net

| Photosynthesis Inhibition | Time to reach 50% photosynthesis inhibition (t1/2) was dose-dependent, ranging from <30 seconds to over 7 minutes. | frontiersin.org |

Amino Acid Metabolism: Plants under stress from phenylurea herbicides often show an accumulation of free amino acids. researchgate.net This can be a general stress response or a result of protein degradation out-pacing synthesis.

Carbohydrate Metabolism: An increase in soluble carbohydrates has been observed in plants treated with Diuron, which may be an adaptive response to provide energy for basal metabolism under stress conditions. researchgate.net

Secondary Metabolite Production: Plants may alter the production of secondary metabolites as a defense mechanism against stress. mdpi.com For instance, phenylurea herbicides can affect the synthesis of anthocyanins. ucanr.edu

Herbicide Metabolism: Plants attempt to detoxify phenylurea herbicides. This metabolic process can lead to the formation of intermediate compounds, such as N-(3,4-dichlorophenyl)urea (DCPU), N-(3,4-dichlorophenyl)-N-methylurea (DCPMU), and 3,4-dichloroaniline (B118046) (3,4-DCA), which can themselves be toxic to the plant and interfere with other cellular processes.

In non-target organisms like fish and amphibians, phenylurea herbicides are also known to act as endocrine disruptors, interfering with pathways such as steroid biosynthesis and cholesterol metabolism. nih.govnih.gov

Mechanisms of Action in Non-Target Photosynthetic Organisms (e.g., Algae, Cyanobacteria, Corals)

The compound 3-(3,4-Dichlorophenyl)-1,1-dimethylurea, commonly known as Diuron, is a potent herbicide that functions as a highly specific and sensitive inhibitor of photosynthesis. wikipedia.org Its mechanism of action is primarily centered on the disruption of Photosystem II (PSII), a critical protein complex in the photosynthetic electron transport chain. wikipedia.orgnih.gov Because the target site, the D1 protein in PSII, is highly conserved across oxygen-evolving photosynthetic organisms, Diuron's effects are not limited to target weeds but extend to non-target organisms such as algae, cyanobacteria, and the symbiotic algae within corals. researchgate.netnih.gov

Action in Algae

In various algal species, Diuron acts by binding to the plastoquinone-binding niche on the D1 protein of PSII. frontiersin.org This action blocks the electron flow from PSII to the plastoquinone pool, which interrupts the photosynthetic electron transport chain and curtails the alga's capacity to convert light energy into chemical energy in the form of ATP and NADPH. wikipedia.orgfrontiersin.org This inhibition leads to a measurable decline in photosynthetic efficiency, often quantified as a reduction in the effective quantum yield (ΔF/Fm'). umces.edu

Research on freshwater biofilms, which are communities that include algae, has shown that Diuron can inhibit photosynthesis almost instantaneously. frontiersin.org The time required to achieve 50% inhibition of photosynthesis (t½) is dependent on the concentration, varying from under 30 seconds at the highest exposure levels to more than seven minutes at lower concentrations. frontiersin.org Complete inhibition of photosynthesis in these communities has been observed at Diuron concentrations exceeding 100 µg.L⁻¹. frontiersin.org

Studies on the model green alga Chlamydomonas reinhardtii demonstrated that a 30-minute exposure to 2 µg/L of Diuron resulted in a significant inhibitory effect on photosynthesis. mdpi.com The metabolites of Diuron, including DCPU, DCPMU, and mCDPMU, have also been shown to be toxic to green algae; in one study, DCPMU was found to be nearly four times more toxic than Diuron itself. panda.org

Action in Cyanobacteria

Similar to its effect on algae, Diuron inhibits PSII electron transport in cyanobacteria. nih.gov Research on the cyanobacterium Aphanocapsa 6308 identified Diuron as a powerful inhibitor of photosynthetic electron transport. nih.gov Competitive binding studies have confirmed that Diuron competes with other herbicides like atrazine (B1667683) for the same binding site on the photosynthetic membranes, which is believed to be a 32-kilodalton protein. nih.gov

While low concentrations of Diuron (ranging from 1.6 to 23 µg/L) are known to impair photosynthesis in cyanobacteria, some studies have noted a degree of tolerance in certain species. nih.gov For instance, in mixed microbial communities incubated with approximately 8.45 µg/L of Diuron, the relative abundance of cyanobacteria did not decrease over a 28-day period, suggesting some resilience. nih.gov It is also noteworthy that the mechanism of action is not universal across all photosynthetic bacteria; Diuron does not bind to the photosynthetic reaction center of purple bacteria, which may therefore remain unaffected. nih.gov The direct impact of Diuron on specialized functions like nitrogen fixation in cyanobacteria is less clear, as research often links the prevalence of nitrogen-fixing species to the availability of nutrients like nitrogen and phosphorus in their environment. nih.govnih.gov

Action in Corals

The mechanism of Diuron's action in corals targets their symbiotic dinoflagellates (genus Symbiodinium, also known as zooxanthellae). int-res.comresearchgate.net The herbicide readily crosses the coral cell membranes to affect the symbionts residing within the tissues. researchgate.net By inhibiting photosynthesis in these symbionts, Diuron disrupts the primary energy source for the host coral. nih.govresearchgate.net

This disruption is detected as a rapid decrease in the photosynthetic efficiency of the symbionts, measured by chlorophyll fluorescence techniques as a reduction in both the effective quantum yield (ΔF/Fm') in the light and the maximum quantum yield (Fv/Fm) in darkness. int-res.comnih.gov A decline in the Fv/Fm ratio is an indicator of chronic photoinhibition and damage to PSII. nih.govcoastalwiki.org The onset of these effects can be swift; exposure to 10 µg/L of Diuron can reduce the effective quantum yield by 25% in 20 to 30 minutes and by 50% within 60 to 90 minutes. int-res.com

While the inhibition of photosynthesis can be reversible following short-term exposure, prolonged or high-concentration exposure leads to a breakdown of the symbiotic relationship. int-res.comresearchgate.net This results in the expulsion of the zooxanthellae from the coral's tissues, a process known as coral bleaching. int-res.comcoastalwiki.org Furthermore, Diuron exposure can increase a coral's susceptibility to bleaching from other stressors, such as elevated water temperatures. panda.orgreefcatchments.com.au At very high concentrations, a phenomenon described as "reversible metamorphosis" has been seen, where bleached coral polyps detach from their skeletons. nih.gov

Structure Activity Relationship Sar and Computational Studies

Elucidation of Key Structural Features for Herbicidal Activity

The molecular architecture of 1-(3,4-Dichlorophenyl)-3-phenylurea is central to its biological activity. The essential structural components for the herbicidal action of phenylureas have been well-defined through extensive research. These key features are:

The Phenylurea Backbone: The core structure consists of a phenyl ring attached to a urea (B33335) group (-NH-CO-NH-). This backbone serves as the scaffold for the necessary substituent groups.

The 3,4-Dichlorophenyl Group: The presence and position of chlorine atoms on the phenyl ring are critical. The 3,4-dichloro substitution pattern is a determining factor for high herbicidal potency. nih.gov This part of the molecule is crucial for fitting into the specific binding niche within the D1 protein of photosystem II.

The N-Phenyl Group: The substituent on the terminal nitrogen of the urea bridge influences the molecule's physicochemical properties, such as solubility and lipophilicity, which in turn affect its uptake, translocation, and binding affinity. nih.gov In the case of this compound, this is an unsubstituted phenyl group.

Influence of Substituent Effects on Biological Potency

The biological potency of phenylurea herbicides is highly sensitive to the nature and position of substituents on both the phenyl ring and the urea nitrogens.

The dichlorophenyl ring is a primary determinant of activity. The number and location of chlorine atoms significantly impact the molecule's binding affinity. nih.gov The high octanol-water partition coefficient (Kow) associated with increased chlorination can enhance adsorption to soil particles, which influences environmental mobility and bioavailability. nih.gov

CompoundN'-SubstituentKey Structural DifferenceGeneral Impact on Potency
This compoundPhenyl GroupLarger, more lipophilic substituent compared to alkyl groups.Influences solubility and steric fit within the binding pocket.
Diuron (B1670789) (Reference)Two Methyl GroupsSmaller, less sterically demanding substituents.Well-established high herbicidal activity. nih.gov
Linuron (B1675549) (Reference)Methoxy and Methyl GroupIntroduces an oxygen atom, altering polarity and H-bonding potential.Exhibits potent herbicidal and anti-androgenic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are powerful computational tools used to correlate the chemical structure of compounds with their biological activity. nih.gov For phenylurea herbicides, QSAR studies help to understand the specific physicochemical properties that drive their potency and to predict the activity of novel, unsynthesized analogues.

A QSAR model is a mathematical equation that quantitatively describes the relationship between a set of molecular descriptors and the observed biological activity. These descriptors can be categorized as:

Electronic: (e.g., Hammett constants, dipole moment) reflecting the electronic distribution in the molecule.

Steric: (e.g., Taft parameters, molecular volume) describing the size and shape of the molecule.

Hydrophobic: (e.g., logP) quantifying the lipophilicity of the compound.

Robust 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for various classes of enzyme inhibitors. nih.gov These models provide 3D contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity, offering valuable guidance for rational drug design. nih.gov For phenylurea herbicides, QSAR models can identify the optimal electronic and steric properties of the substituents on the phenyl ring and the urea moiety to maximize their inhibitory effect on photosystem II. nih.gov

QSAR Model TypeInput Data (Descriptors)OutputApplication to Phenylureas
2D-QSARTopological, electronic, and physicochemical properties (e.g., logP, molar refractivity).A linear or non-linear equation correlating descriptors with activity (e.g., pIC50).Predicts herbicidal potency based on whole-molecule properties.
3D-QSAR (CoMFA/CoMSIA)Steric and electrostatic fields calculated around an aligned set of molecules. nih.gov3D contour maps indicating favorable and unfavorable regions for interaction. nih.govProvides detailed structural insights for optimizing ligand-target interactions within the PSII binding site.

Molecular Docking and Computational Approaches to Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. ub.edu For this compound, docking simulations are used to model its interaction with the D1 protein of photosystem II. These simulations provide insights into the specific binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.

Computational approaches like molecular dynamics (MD) simulations and binding free energy calculations further refine the understanding of these interactions. rsc.org MD simulations can reveal the flexibility of both the ligand and the protein binding pocket, offering a dynamic picture of the binding event. pitt.edu These methods are instrumental in:

Visualizing the binding pose of the herbicide in the QB-binding niche.

Identifying key amino acid residues in the D1 protein that are critical for binding.

Explaining the structural basis for the high potency conferred by the 3,4-dichloro substitution pattern.

Comparing the binding modes of different phenylurea derivatives to understand variations in their activity.

These computational studies are essential for the rational design of new herbicides with improved efficacy and selectivity, complementing experimental SAR data. ub.edu

Molecular Basis of Resistance and Resistance Management

Target-Site Resistance Mechanisms in Plants

Target-site resistance (TSR) to Diuron (B1670789) primarily involves genetic modifications at the herbicide's binding site, which prevent the chemical from exerting its inhibitory effect. nih.gov Diuron functions by inhibiting photosynthesis at the photosystem II (PSII) level, specifically by blocking electron transport. researchgate.netnies.go.jp It binds to the D1 protein, a core component of the PSII reaction center. researchgate.net

In resistant plants, mutations occur in the chloroplast gene, psbA, which encodes the D1 protein. researchgate.netnih.gov These mutations alter the amino acid sequence of the D1 protein, reducing the binding affinity of Diuron to its target. researchgate.net Consequently, the electron flow in the photosynthetic chain remains uninterrupted, allowing the plant to survive otherwise lethal applications of the herbicide. Because the psbA gene is located in the chloroplast genome, this form of resistance is typically maternally inherited, meaning it is passed down through the female parent and is not spread by pollen. unl.edu

Specific point mutations within the psbA gene have been identified as responsible for conferring resistance to Diuron and other PSII-inhibiting herbicides. These single nucleotide changes result in an amino acid substitution in the D1 protein, which is sufficient to confer a high level of resistance.

One of the most frequently documented mutations is a change from serine to glycine (B1666218) at position 264 (Ser264Gly). researchgate.netcambridge.org Another significant mutation involves the substitution of valine with isoleucine at position 219 (Val219Ile). nih.govnih.gov Research has shown that the Val219Ile mutation in Cyperus difformis confers resistance to Diuron, propanil, and metribuzin. nih.gov Other identified mutations include substitutions at positions Ala251, Phe255, and Phe274. researchgate.netnih.gov The hydrophobicity of the amino acid at position 219 has been shown to influence Diuron binding. nih.gov

Non-Target Site Resistance Mechanisms

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a sufficient amount of the herbicide from reaching its molecular target. nih.govsyngenta.ca Unlike TSR, which is typically conferred by a single gene mutation, NTSR is often more complex, involving multiple genes and physiological processes. nih.gov These mechanisms can include reduced herbicide absorption and translocation, sequestration of the herbicide away from the target site, and enhanced metabolic detoxification. researchgate.netnih.gov NTSR is a significant concern as it can confer cross-resistance to herbicides with different modes of action. nih.gov For instance, a biotype of Poa annua that lacked a mutation in the psbA gene exhibited resistance to Diuron, atrazine (B1667683), and amicarbazone, which was attributed to reduced absorption, translocation, and enhanced metabolism. cambridge.org

Enhanced metabolic detoxification is a primary mechanism of NTSR. syngenta.ca In this process, resistant plants exhibit an increased ability to metabolize the herbicide into non-toxic or less toxic compounds before it can reach the target site in the chloroplasts. This detoxification is typically carried out by several large families of enzymes.

Key enzyme families involved in herbicide metabolism include:

Cytochrome P450 monooxygenases (P450s): These enzymes catalyze a wide range of oxidative reactions that modify the herbicide molecule. plos.orgnih.gov Inhibition of P450 enzymes has been shown to significantly reduce the degradation of Diuron. nih.gov

Glutathione (B108866) S-transferases (GSTs): GSTs conjugate glutathione to the herbicide molecule or its metabolites, increasing their water solubility and facilitating their sequestration into the vacuole. plos.org

UDP-glucosyltransferases (UGTs): These enzymes transfer glucose molecules to the herbicide, a process known as glycosylation, which also aids in detoxification and sequestration.

Studies on the degradation of Diuron have identified several metabolites, indicating the action of these detoxification pathways. The primary metabolites formed through N-demethylation are 1-(3,4-dichlorophenyl)-3-methylurea (B119341) (DCPMU) and (3,4-dichlorophenyl)urea (DCPU). nih.gov Further degradation can lead to the formation of 3,4-dichloroaniline (B118046). epa.gov In some cases, these metabolic pathways can be so efficient that they prevent any significant accumulation of the active herbicide at its site of action. nih.gov

Genetic and Evolutionary Dynamics of Diuron Resistance

The evolution of herbicide resistance in weed populations is a classic example of rapid evolution driven by intense selection pressure. nih.gov The repeated application of Diuron eliminates susceptible individuals, allowing those with pre-existing resistance traits to survive, reproduce, and pass on the resistance genes to their offspring. sciencex.com

The genetic basis of resistance influences its evolutionary trajectory. ucdavis.eduTarget-site resistance (TSR) , often resulting from a single gene mutation, can spread rapidly within a population. nih.gov In contrast, non-target-site resistance (NTSR) is frequently polygenic, meaning it is controlled by multiple genes. ucdavis.edunih.gov The evolution of NTSR may occur more gradually, potentially involving the accumulation of alleles with minor effects from the plant's natural stress response pathways. ucdavis.edumontana.edu

Populations can evolve either TSR or NTSR, and in some cases, both mechanisms can coexist within the same individual, leading to a higher level of resistance. nih.govnih.gov The specific evolutionary path taken by a weed population can be influenced by factors such as the genetic diversity of the population, the intensity of the herbicide selection, and the fitness costs associated with the resistance mutations. nih.gov Population genetics models are valuable tools for understanding and predicting the dynamics of resistance evolution. ucdavis.edu

Academic Strategies for Mitigating Herbicide Resistance

To combat the growing problem of herbicide resistance, academic and research institutions advocate for integrated weed management (IWM) strategies that reduce the selection pressure for resistance. riversedgewest.org The core principle is to diversify weed control tactics rather than relying solely on a single herbicide or mode of action. riversedgewest.orgbioone.org

Key academic strategies include:

Diversification of Herbicide Modes of Action (MOA): This involves rotating herbicides with different target sites or using tank mixtures of multiple effective herbicides. sciencex.comriversedgewest.org This makes it less likely that a weed will survive that is resistant to all applied chemicals. sciencex.com

Cultural and Mechanical Practices: Implementing practices such as crop rotation, cover cropping, altering planting dates, and mechanical weeding can help manage weed populations and reduce the reliance on herbicides. bioone.orgyoutube.com Increasing crop seeding rates can enhance the crop's competitiveness against weeds. bioone.org

Scouting and Monitoring: Regularly scouting fields helps in the early detection of resistant weed patches, allowing for targeted management before they spread. riversedgewest.orgyoutube.com

Preventing Seed Spread: Minimizing the movement of weed seeds from resistant populations by cleaning equipment and managing weed seed production at harvest is a critical preventative measure. riversedgewest.org

Strategic Herbicide Use: Applying herbicides at the recommended label rates and at the correct weed growth stage maximizes efficacy and reduces the selection for resistant individuals that might survive sub-lethal doses. riversedgewest.org

Adopting these multifaceted strategies proactively, before resistance becomes a widespread problem, is essential for the long-term sustainability of chemical weed control. riversedgewest.orgiastate.edu

Environmental Fate, Transport, and Degradation Pathways

Photolytic Degradation Processes

Photolytic degradation, the breakdown of compounds by light, is a potential transformation pathway for 1-(3,4-Dichlorophenyl)-3-phenylurea in the environment. While specific studies on the direct photolysis of this compound are not extensively detailed in the provided search results, the degradation of similar phenylurea herbicides can be influenced by UV irradiation. researchgate.net The natural degradation of such pesticides can be a slow process, but decomposition can be accelerated by UV light. researchgate.net

Microbial Degradation in Soil and Aquatic Environments

Microbial activity is a primary driver in the dissipation of phenylurea herbicides from soil and aquatic systems. nih.govnih.gov Several bacterial strains and consortia have been identified that can degrade and, in some cases, mineralize these compounds, using them as a source of carbon and nitrogen. nih.govresearchgate.net

The microbial degradation of phenylurea herbicides like diuron (B1670789), which is structurally related to this compound, leads to the formation of several key metabolites. nih.gov These transformation products can sometimes be more persistent or toxic than the parent compound. nih.gov

Commonly identified metabolites include:

1-(3,4-Dichlorophenyl)-3-methylurea (B119341) (DCPMU) : This metabolite is formed through the demethylation of diuron. nih.govnih.gov It is recognized as an environmental pollutant due to its persistence in soil and water. frontiersin.org Studies have shown that DCPMU can persist in soil with a dissipation half-life (DT50) of up to 24.8 days. nih.gov

1-(3,4-Dichlorophenyl)urea (B109879) (DCPU) : Further demethylation of DCPMU results in the formation of DCPU. nih.govnih.gov It has a shorter persistence in soil compared to DCPMU, with a reported DT50 of approximately 8 days. nih.gov

3,4-Dichloroaniline (B118046) (3,4-DCA) : This is a crucial intermediate formed from the hydrolysis of the urea (B33335) bond in phenylurea herbicides. nih.govnih.gov 3,4-DCA is an aromatic amine and a recognized environmental contaminant. sigmaaldrich.com It is generally less persistent in soil than its parent compounds, with a DT50 of less than 2 days. nih.gov However, its formation is a significant concern as it can have its own toxicological profile. nih.govfrontiersin.org

The degradation pathway often involves a stepwise demethylation of the urea group, followed by hydrolysis to yield 3,4-DCA. nih.gov

Table 1: Key Microbial Metabolites of Related Phenylurea Herbicides

Metabolite Full Chemical Name Parent Compound (Example) Persistence (Soil DT50)
DCPMU 1-(3,4-Dichlorophenyl)-3-methylurea Diuron Up to 24.8 days nih.gov
DCPU 1-(3,4-Dichlorophenyl)urea Diuron ~8 days nih.gov

| 3,4-DCA | 3,4-Dichloroaniline | Diuron, Linuron (B1675549) | <2 days nih.gov |

The breakdown of this compound and related compounds is facilitated by specific microbial enzymes.

Hydrolases : These enzymes, particularly amidases, play a critical role in the initial degradation step by hydrolyzing the urea bond to produce the corresponding aniline (B41778) derivative. researchgate.netnih.govacs.org For instance, the enzyme LibA, a novel linuron hydrolase from the Gram-negative bacterium Variovorax sp. strain SRS16, catalyzes the hydrolysis of linuron to 3,4-DCA. nih.gov Other identified hydrolases involved in phenylurea degradation include PuhA, PuhB, and HylA. nih.govacs.org Some bacterial strains can harbor multiple, evolutionarily divergent hydrolases with complementary functions, broadening their substrate range. acs.org

Cytochrome P450 Monooxygenases : These enzymes are involved in the N-demethylation of phenylurea herbicides, which is often the initial step in the degradation of N,N-dimethyl-substituted compounds. researchgate.netnih.gov Studies using density functional theory have investigated the degradation mechanism of phenylurea herbicides catalyzed by P450 enzymes, highlighting the importance of this enzyme family in their biotransformation. nih.gov Genetically modified plants expressing mammalian cytochrome P450 enzymes, such as CYP1A2, have shown enhanced resistance to and metabolism of phenylurea herbicides. nih.gov

A diverse range of microbial communities has been implicated in the biotransformation of phenylurea herbicides. The application of these herbicides can alter the structure and functional abilities of soil microbial communities. nih.gov

Several bacterial genera are known to play a significant role in the degradation of these compounds:

Variovorax : This genus is frequently identified as a key player in the degradation of linuron, a phenylurea herbicide, in soil. nih.gov

Arthrobacter : Strains of Arthrobacter have demonstrated the ability to degrade various phenylurea herbicides through hydrolysis. nih.govresearchgate.net

Micrococcus : A Micrococcus sp. strain was found to biotransform diuron into DCPU. nih.gov

Ochrobactrum : Ochrobactrum anthropi CD3 has shown the capacity to completely remove several phenylurea herbicides from aqueous solutions. nih.govmdpi.com

Sphingobium : Sphingobium sp. strain YBL2 is involved in the N-demethylation of phenylurea herbicides. researchgate.net

The presence of microbial consortia, where different species work synergistically, can lead to the complete mineralization of phenylurea herbicides. acs.org

Hydrolysis and Other Abiotic Transformation Processes

Besides microbial degradation, this compound can undergo abiotic transformation processes, primarily hydrolysis. The rate of hydrolysis is influenced by factors such as pH and temperature. researchgate.netresearchgate.net

The hydrolysis of phenylureas is generally slow under neutral conditions but can be accelerated under acidic or basic pH. researchgate.netrsc.orgrsc.org Kinetic studies suggest that the hydrolysis mechanism can vary depending on the pH. In basic media, the reaction may proceed via an addition-elimination mechanism. rsc.org At low pH, the process can be described by an A-1 mechanism. rsc.org The formation of a phenylisocyanate intermediate has been proposed, which occurs via a zwitterion. researchgate.netresearchgate.net

Sorption, Leaching, and Mobility in Soil and Aquatic Matrices

The movement of this compound and its metabolites in the environment is largely dictated by their sorption to soil and sediment particles. Sorption influences their bioavailability for microbial degradation and their potential to leach into groundwater. huji.ac.il

The sorption of phenylurea herbicides is primarily governed by the organic matter content of the soil. researchgate.net The octanol-water partition coefficient (Kow) is a key indicator of a compound's tendency to adsorb to organic matter. Phenylurea herbicides exhibit a range of mobility in soil. nih.gov

Sorption Coefficients : The soil/water adsorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are used to quantify the sorption potential. For diuron, a related compound, sorption capacity is dependent on the total colloidal fraction of the soils. researchgate.net The Koc values for phenylurea herbicides and their metabolites can vary significantly, indicating different mobility potentials. nih.gov For example, linuron has a higher Koc value (406) compared to its metabolite DCPU (Koc not specified, but GUS index suggests lower leaching potential than monuron). nih.gov

Leaching Potential : The Groundwater Ubiquity Score (GUS), which is calculated based on persistence (DT50) and mobility (Koc), is used to assess the leaching potential. nih.gov Studies have shown that some phenylurea herbicides and their metabolites, like monuron (B1676734) and DCPMU, have an intermediate to high potential to contaminate groundwater. nih.gov In contrast, compounds like linuron, DCPU, and 3,4-DCA are considered to have a lower leaching behavior. nih.gov The addition of biochar to soil has been shown to significantly increase the sorption of phenylurea herbicides, thereby reducing their leaching potential. nih.gov

Table 2: Chemical Compounds Mentioned

Compound Name Abbreviation
This compound -
1-(3,4-Dichlorophenyl)-3-methylurea DCPMU
1-(3,4-Dichlorophenyl)urea DCPU
3,4-Dichloroaniline 3,4-DCA
Diuron -
Linuron -
Monuron -
Chlortoluron -
Isoproturon -
Fluometuron -
4-Chloroaniline CLA
1-(4-Chlorophenyl)urea CPU
Monolinuron -
Metoxuron -
Fenuron -
Metobromuron -
Chlorobromuron -
Siduron -
Iprodione -
Propanil -
Atrazine (B1667683) -
Metribuzin -
Alachlor -
Metalaxyl -
Chlorpyrifos -
Phenmedipham -
Methomyl -
Prothioconazole -
Dichlorvos -
Malathion -
Diazinon -
Dursban -
Baygon -
Ficam -
Carbaryl -
2,4,5-Trichlorophenoxyacetic acid 2,4,5-T
2,4-Dichlorophenoxyacetic acid 2,4-D
2,4,5-Trichlorophenol -
3,5-Dichlorocatechol -
4-Chlorocatechol -
cis,cis-2,4-Dichloromuconate -
2-Chloro-4-carboxymethylenebut-2-enolide -
Chlorosuccinate -
N,O-dimethylhydroxylamine -
3,4-Dichlorophenylisocyanate -
Phenylisocyanate -

Ecological Impact and Ecotoxicological Research in Non Human Systems

Ecotoxicological Methodologies and Bioassays for Environmental Monitoring

The environmental monitoring of 1-(3,4-Dichlorophenyl)-3-phenylurea, commonly known as diuron (B1670789), relies on a combination of analytical chemistry techniques and biological assays to determine its concentration and ecological impact in various environmental compartments. As a persistent and mobile herbicide, diuron and its degradation products can be found in soil, surface water, and groundwater, posing risks to non-target organisms. epa.gov

Methodologies for monitoring diuron involve collecting samples from different environmental matrices, such as water and soil, followed by laboratory analysis. Runoff events are particularly important to sample, as they can transport significant amounts of the herbicide from agricultural fields into aquatic ecosystems. epa.gov For instance, studies have involved sampling runoff within the first 13-50 minutes of rain episodes to capture the initial flush of contaminants. nih.gov Monitoring programs, like the U.S. Geological Survey's National Water-Quality Assessment (NAWQA), have detected diuron in surface water, although the frequency and timing of sampling may not always capture the full extent of its temporal and spatial variability. epa.gov

The primary analytical approach involves chromatography, often coupled with mass spectrometry, to identify and quantify diuron and its main metabolites, such as 3-(3,4-dichlorophenyl)-1-methylurea (DCPMU), 3-(3,4-dichlorophenyl)urea (DCPU), and 3,4-dichloroaniline (B118046) (DCA). nih.gov These methods are highly sensitive, allowing for the detection of diuron at concentrations ranging from nanograms per liter (ng/L) to micrograms per liter (µg/L). mdpi.com Field studies have successfully used these techniques to track the degradation and movement of diuron in soil profiles, with findings indicating that the majority of the compound and its metabolites remain in the upper 15-30 cm of soil. nih.gov

Bioassays serve as a complementary tool to chemical analysis, providing a measure of the bioavailable fraction of the contaminant and its actual toxic effect on living organisms. These assays are crucial for assessing the ecological risk, as chemical concentration alone does not always equate to biological impact. Given that diuron's primary mode of action is the inhibition of photosynthesis, algae and aquatic plants are particularly sensitive and are therefore key organisms in bioassays. apvma.gov.auapvma.gov.au

Research has demonstrated that diuron poses a significant risk to both aquatic and terrestrial non-target plants. epa.gov The ecotoxicity of diuron is evaluated using standardized tests on a variety of species representing different trophic levels. These tests determine endpoints such as the LC50 (lethal concentration for 50% of the test population) and EC50 (effective concentration causing a 50% response).

Detailed Research Findings

Studies have consistently detected diuron in environmental samples, confirming its potential for off-site transport from application areas. epa.gov In surface water, concentrations can vary widely, from below the detection limit to significant levels, especially after application and rainfall events. epa.govmdpi.com For example, monitoring in the Yazoo River Basin in the southern United States detected diuron's metabolite, 3,4-DCA, at concentrations up to 26 ppb. epa.gov Runoff from treated fields can contain average diuron concentrations as high as 93 µg/L. nih.gov

The persistence of diuron in soil and its moderate mobility contribute to its potential for leaching into groundwater, where it has been detected at concentrations ranging from 0.34 to 5.37 ppb. epa.gov Field studies in sugarcane farms in Australia determined the degradation half-life of diuron to be approximately 49 days. nih.gov These studies also highlighted the environmental relevance of its metabolite DCPMU, which was found to have a higher ecotoxicity than diuron itself and was detected alongside the parent compound in stream sediments. nih.gov The combined presence of diuron and its more toxic metabolites suggests that risk assessments based solely on diuron may underestimate the total impact on aquatic ecosystems. nih.gov

The following tables summarize key findings from ecotoxicological research on diuron.

Table 1: Environmental Concentrations of Diuron and Metabolites

This table presents reported concentrations of diuron and its metabolite 3,4-DCA in various environmental compartments from monitoring studies.

CompoundEnvironmental MatrixLocation/StudyMaximum Detected Concentration
DiuronSurface WaterNAWQA (U.S.)13 ppb epa.gov
DiuronSurface WaterRunoff Sampling (U.S.)2849 ppb epa.gov
DiuronGroundwaterVarious (U.S.)5.37 ppb epa.gov
3,4-DCASurface WaterYazoo River Basin (U.S.)26 ppb epa.gov
DiuronRunoff WaterSugarcane Farm (Australia)93 µg/L (average) nih.gov
DCPMURunoff WaterSugarcane Farm (Australia)825 µg/L (average) nih.gov
DiuronStream SedimentSugarcane Farm (Australia)22 µg/kg nih.gov
DCPMUStream SedimentSugarcane Farm (Australia)31 µg/kg nih.gov

Note: 1 ppb (part per billion) is approximately equal to 1 µg/L (microgram per liter).

Table 2: Ecotoxicity of Diuron to Non-Human Organisms

This table summarizes the acute toxicity of diuron to various non-human organisms as determined by laboratory bioassays.

Organism TypeSpeciesEndpointValueToxicity Classification
FishRainbow Trout96-hour LC503.5 mg/L orst.eduModerately Toxic orst.edu
FishVarious48-hour LC504.3 - 42 mg/L orst.eduModerately Toxic orst.edu
Aquatic InvertebrateDaphnia (Water Flea)48-hour LC501 - 2.5 mg/L orst.eduHighly Toxic orst.edu
BirdBobwhite QuailDietary LC501730 ppm orst.eduSlightly Toxic orst.edu
BirdMallard DuckDietary LC50>5000 ppm orst.eduSlightly Toxic orst.edu
AlgaeVariousNot SpecifiedNot SpecifiedMore Toxic than to other aquatic species herts.ac.uk
HoneybeeApis melliferaNot SpecifiedNot SpecifiedNon-toxic orst.edu / Low Toxicity herts.ac.uk

These methodologies and research findings underscore the importance of continued environmental monitoring for this compound. The data generated from chemical analysis and ecotoxicological bioassays are essential for understanding its environmental fate, behavior, and potential risks, thereby informing regulatory decisions and management practices to protect non-human systems. apvma.gov.au

Analytical Methodologies for Detection and Quantification

Sample Preparation and Extraction Techniques from Environmental Matrices (Soil, Water, Plant Tissue)

Effective sample preparation is a critical first step to isolate 1-(3,4-Dichlorophenyl)-3-phenylurea from complex matrices like soil, water, and plant tissues, remove interfering substances, and preconcentrate the analyte for sensitive detection.

For water samples , Solid-Phase Extraction (SPE) is a standard and widely used technique. newpaltz.k12.ny.us SPE cartridges, typically packed with C18 (octadecyl) bonded silica, are effective at extracting phenylurea herbicides from drinking or ground water. newpaltz.k12.ny.us The process involves passing the water sample through the cartridge, where the analytes are adsorbed onto the solid phase. They are subsequently eluted with a small volume of an organic solvent like methanol (B129727). newpaltz.k12.ny.us Another approach is online sorptive preconcentration using columns with materials like polydimethylsiloxane (B3030410) (PDMS), which can be coupled directly with high-performance liquid chromatography (HPLC) systems. nih.gov For polar phenylureas, this method allows for the concentration of sample volumes up to 10 mL. nih.gov A newer technique, partitioned dispersive liquid-liquid microextraction (PDLLME), has also been employed, using a dispersive solvent (e.g., tetrahydrofuran) and an extraction solvent (e.g., dichloromethane) to isolate and concentrate phenylureas from aqueous samples with high enrichment factors and recoveries. nih.gov

For solid matrices like soil and plant tissue , more rigorous extraction methods are required. The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a popular and efficient procedure for multi-residue pesticide analysis in food and agricultural samples. gcms.czthermoscientific.fr This method typically involves an initial extraction with acetonitrile (B52724) followed by a cleanup step using dispersive SPE (dSPE) with sorbents like primary secondary amine (PSA) to remove matrix components. gcms.czeurl-pesticides.eu Ultrasound-assisted extraction (UAE) is another technique used, where samples are sonicated with a solvent such as methanol to extract the analytes. researchgate.netnih.gov For plant materials, extraction can be performed with acidic aqueous solutions, followed by preconcentration and cleanup using a continuous SPE module. nih.gov Molecularly imprinted polymers (MIPs) have also been developed as highly selective sorbents for the cleanup of phenylurea herbicides in plant sample extracts, offering a high degree of purification. nih.gov

The choice of extraction technique often depends on the specific matrix, the required detection limits, and the analytical instrumentation available.

Table 1: Summary of Sample Preparation and Extraction Techniques

Technique Matrix Description Key Findings & Recoveries
Solid-Phase Extraction (SPE) Water C18 cartridges used to adsorb analytes, which are then eluted with methanol. newpaltz.k12.ny.us Recovery rates for various phenylureas are between 91-102%. researchgate.net
Partitioned Dispersive Liquid-Liquid Microextraction (PDLLME) Water Uses a dispersive and an extraction solvent to isolate and preconcentrate analytes. nih.gov Recoveries from spiked river water samples were 91.2-104.1%. nih.gov
Online Sorptive Preconcentration Water PDMS columns coupled online with HPLC for automated preconcentration. nih.gov Allows concentration of up to 10 mL of water for polar analytes. nih.gov
Ultrasound-Assisted Extraction (UAE) Soil, Plant Tissue Extraction with a solvent (e.g., methanol) aided by ultrasonic waves. researchgate.netnih.gov An established method for extracting residues from solid samples. nih.gov
QuEChERS Plant Tissue, Food Extraction with acetonitrile followed by a dSPE cleanup step. gcms.czthermoscientific.fr Widely used for multi-residue analysis; mean recoveries of 70-120% for hundreds of pesticides. gcms.cz
Molecularly Imprinted Solid-Phase Extraction (MISPE) Plant Tissue Uses highly selective polymers (MIPs) for sample cleanup. nih.gov Provides a high degree of cleanup for phenylurea herbicides in carrot, potato, corn, and pea extracts. nih.gov

Chromatographic Separation and Detection Methods

Chromatography is the cornerstone for separating this compound from its metabolites and other co-extracted compounds, while mass spectrometry and UV detection provide the means for its sensitive and selective quantification.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for the analysis of phenylurea herbicides. sciex.com It combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. Reversed-phase HPLC is typically used for separation, employing columns such as C18. sciex.com The mobile phase often consists of a gradient mixture of water and acetonitrile, sometimes with additives like acetic acid or formic acid to improve ionization. sciex.com

Detection is commonly achieved using an electrospray ionization (ESI) source, which can be operated in either positive or negative ion mode. sciex.com For phenylureas, positive polarity is often used. sciex.com Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the target analyte. gcms.czsciex.com This specificity minimizes matrix interference, allowing for reliable quantification at very low levels, often in the parts-per-trillion (ng/L) range, sometimes even with direct injection of filtered water samples. nih.govsciex.com

Table 2: Example LC-MS/MS Parameters for Phenylurea Analysis

Parameter Condition
Chromatography System Reversed-Phase HPLC sciex.com
Column C18 (e.g., Gemini 3 µm, 150 x 2.0 mm) sciex.com
Mobile Phase Gradient of water and acetonitrile with 0.1% acetic acid sciex.com
Ionization Source Electrospray Ionization (ESI), Positive Mode sciex.com
Mass Spectrometer Triple Quadrupole (QqQ) or QTOF sciex.com
Detection Mode Multiple Reaction Monitoring (MRM) gcms.czsciex.com
Detection Limits (Water) As low as 10 ng/L nih.gov

While LC-based methods are generally preferred, Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for the analysis of phenylurea herbicides. A significant challenge with GC analysis is the thermal instability of many phenylurea compounds, which can degrade into their corresponding isocyanates and amines in the hot injector port. newpaltz.k12.ny.usresearchgate.net

Despite this, methods have been developed that either analyze the parent compounds under carefully controlled conditions or quantify them based on their stable thermal degradation products, such as 3,4-dichloroaniline (B118046) in the case of diuron (B1670789). researchgate.netnih.gov Separation is achieved on capillary columns, and detection is performed using a mass spectrometer, often in the selective ion monitoring (SIM) mode for enhanced sensitivity. nih.gov Although derivatization to more thermally stable compounds can be performed, some methods achieve separation and detection without it, relying on reproducible chromatograms. nih.gov GC-MS methods can offer excellent resolution and selectivity, with detection limits reported in the low ng/mL range. nih.gov

Table 3: Example GC-MS Parameters for Phenylurea Analysis

Parameter Condition
Chromatography System Gas Chromatography nih.gov
Injector Programmed-Temperature Vaporization (PTV) or Splitless researchgate.net
Column Capillary column (e.g., BP-10) researchgate.net
Detector Mass Spectrometer (MS) nih.gov
Detection Mode Selective Ion Monitoring (SIM) nih.gov
Key Challenge Thermal instability of phenylureas; potential need for derivatization. newpaltz.k12.ny.usresearchgate.net
Detection Limits 0.5 to 5.0 ng/mL nih.gov

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a robust, cost-effective, and widely available method for the determination of this compound. chromatographyonline.com This technique is particularly suitable for analyzing these compounds because it avoids the issue of thermal degradation associated with GC. newpaltz.k12.ny.uschromatographyonline.com

The separation is typically performed on a C18 reversed-phase column with a mobile phase of acetonitrile and water. chromatographyonline.com Detection is carried out by monitoring the UV absorbance of the eluting compounds at a specific wavelength, often around 210 nm or 244 nm, where the phenylurea structure exhibits strong absorbance. nih.govchromatographyonline.com While not as selective as mass spectrometry, HPLC-UV provides good linearity and repeatability, especially after effective sample cleanup to remove interfering matrix components. researchgate.netchromatographyonline.com The sensitivity is generally lower than MS-based methods, with limits of detection (LODs) typically in the nanogram per milliliter (ng/mL) range. nih.govchromatographyonline.com

Table 4: Example HPLC-UV Parameters for Phenylurea Analysis

Parameter Condition
Chromatography System High-Performance Liquid Chromatography chromatographyonline.com
Column C18 chromatographyonline.com
Mobile Phase Acetonitrile:Water (e.g., 60:40) chromatographyonline.com
Flow Rate 1.0 mL/min chromatographyonline.com
Detector UV Absorbance Detector chromatographyonline.com
Detection Wavelength 210 nm or 244 nm nih.govchromatographyonline.com
Detection Limits (LOD) 0.10 to 0.28 ng/mL (after preconcentration) nih.gov

Spectroscopic Techniques for Metabolite Identification

Understanding the degradation pathways of this compound requires the identification of its various transformation products or metabolites. High-performance liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the primary spectroscopic tool for this purpose.

In these studies, samples from degradation experiments are analyzed by LC-MS/MS. While the parent compound's peak decreases over time, new peaks corresponding to metabolites appear. By clicking on these new peaks, mass spectra can be obtained. The molecular ion ([M+H]⁺ or [M-H]⁻) provides the molecular weight of the metabolite. Further structural information is obtained by inducing fragmentation of this molecular ion and analyzing the resulting product ions (MS/MS spectrum). The fragmentation pattern provides clues to the metabolite's structure. For example, the degradation of phenylureas often involves processes like hydroxylation, demethylation, dearylation, and dechlorination, each resulting in a predictable mass shift from the parent compound. Metabolites such as N-(3,4-dichlorophenyl)urea (DCPU) and 3,4-dichloroaniline (3,4-DCA) have been identified as degradation products of related phenylurea herbicides. nih.gov

Development of High-Throughput Analytical Assays

The need to analyze a large number of samples for pesticide monitoring has driven the development of high-throughput analytical assays. thermoscientific.fr Automation is a key component of this trend. Modern analytical laboratories utilize automated sample preparation systems and autosamplers that can handle hundreds of samples without manual intervention. thermoscientific.fr

The development of "Fast GC" and Ultra-High-Performance Liquid Chromatography (UHPLC) systems significantly reduces analytical run times, allowing more samples to be processed in a day. thermoscientific.fr For instance, Fast GC-MS/MS methods can screen for over 200 pesticides in a single, short run. thermoscientific.fr Similarly, modern LC-MS/MS systems are designed for high throughput, with rapid gradient elution and data acquisition cycles. gcms.cz

The development of multi-residue methods, such as those based on the QuEChERS sample preparation protocol, is central to high-throughput analysis. gcms.czthermoscientific.fr These methods allow for the simultaneous extraction and quantification of hundreds of different pesticides, including this compound, from a single sample extract. This approach, combined with powerful data processing software, streamlines the workflow from sample receipt to final report, enhancing laboratory efficiency and capacity. gcms.cz

Advanced Remediation and Mitigation Strategies

Bioremediation Approaches for Contaminated Environments

Bioremediation has emerged as an environmentally friendly and cost-effective approach for the cleanup of sites contaminated with 1-(3,4-Dichlorophenyl)-3-phenylurea. frontiersin.org This strategy harnesses the metabolic capabilities of microorganisms to transform the herbicide into less harmful substances. The primary microbial degradation pathway for diuron (B1670789) involves its transformation to 3,4-dichloroaniline (B118046) (3,4-DCA), which can then be further metabolized. nih.gov

Use of Microbial Consortia and Engineered Strains

The complexity of diuron degradation often requires the synergistic action of multiple microbial species. Microbial consortia, composed of different bacterial and/or fungal strains, can achieve more efficient and complete degradation than single-species cultures. csic.es In a consortium, different members may carry out sequential steps in the degradation pathway, preventing the accumulation of toxic intermediates. mdpi.com For instance, one strain might hydrolyze diuron to 3,4-DCA, while another mineralizes the aniline (B41778) derivative. nih.gov

A variety of bacterial and fungal genera have been identified with the ability to degrade diuron. nih.govfrontiersin.org These include bacteria such as Arthrobacter, Bacillus, Burkholderia, Pseudomonas, and Stenotrophomonas, and fungi like Aspergillus, Cunninghamella, Neurospora, and Trametes. frontiersin.orgfrontiersin.org Some endophytic microorganisms, which live within plant tissues, have also shown significant diuron degradation capabilities. For example, the endophytic fungus Neurospora intermedia strain DP8-1, isolated from sugarcane, demonstrated a 99% removal rate of diuron in an aqueous medium within three days. frontiersin.org Similarly, Bacillus licheniformis strain SDS12 was able to degrade 85.6% of a 50 mg/L diuron solution within ten days. nih.govfrontiersin.org

Engineered strains, developed through genetic modification, hold promise for enhancing degradation efficiency. Advanced omics-based approaches can identify the specific genes and enzymes responsible for diuron metabolism, such as hydrolases like PuhA and PuhB. nih.govfrontiersin.org This genetic information can then be used to engineer microorganisms with superior degradation capabilities.

Table 1: Examples of Diuron-Degrading Microorganisms

Microorganism TypeGenus/SpeciesDegradation FindingsReference
BacteriumVariovorax sp. SRS16First known bacterial strain capable of mineralizing diuron. nih.govfrontiersin.org
BacteriumBacillus licheniformis strain SDS12Degraded 85.6% of 50 mg/L diuron in 10 days. nih.govfrontiersin.org
BacteriumArthrobacterCapable of degrading diuron. frontiersin.orgfrontiersin.org
FungusNeurospora intermedia strain DP8-1Removed 99% of diuron from an aqueous medium in 3 days. frontiersin.org
FungusPluteus cubensis SXS 320Degraded 96.8% of diuron in a 20-day culture. nih.gov
FungusAspergillusCapable of degrading diuron. frontiersin.orgfrontiersin.org

Bioaugmentation Techniques

Bioaugmentation involves the introduction of specific, pre-grown microbial strains or consortia into a contaminated environment to enhance the degradation of target pollutants. nih.gov This technique is particularly useful in scenarios where the indigenous microbial population lacks the necessary degradative capacity. For the remediation of diuron-contaminated soils, bioaugmentation with strains like Ochrobactrum anthropi CD3 has been investigated. mdpi.com The success of bioaugmentation depends on various factors, including the survival and activity of the introduced microorganisms in the new environment, which can be influenced by soil properties and the presence of other contaminants. nih.gov

Advanced Oxidation Processes (AOPs) for Environmental Removal

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and soil. nih.gov These processes are characterized by the in-situ generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading a wide range of organic compounds, including this compound. nih.gov

Several AOPs have been evaluated for their effectiveness in degrading diuron. These include UV photolysis, ozonation, and heterogeneous photocatalysis. nih.gov Comparative studies have shown that the efficiency of each AOP can vary. For instance, UV photolysis has been found to be highly efficient for the initial transformation of diuron. nih.gov Heterogeneous photocatalysis, often employing a catalyst like titanium dioxide (TiO2), has also proven effective in not only degrading diuron but also in achieving mineralization, which is the complete conversion of the organic compound to carbon dioxide, water, and inorganic ions. nih.gov The combination of different AOPs, such as UV and ozone, can lead to a synergistic effect, markedly increasing the initial degradation rates. nih.gov

Table 2: Comparison of AOPs for Phenylurea Herbicide Degradation

AOP TypeObservation for Diuron/Monuron (B1676734)Reference
UV PhotolysisHighly efficient in initial transformation. nih.gov
OzonationLess effective for chlorine-containing phenylureas compared to fenuron. nih.gov
Heterogeneous PhotocatalysisRate of decomposition decreases with an increased number of chlorine atoms. Effective in mineralization. nih.gov
Combined UV/Ozone/TiO2Markedly increased initial rates of degradation. nih.gov

Adsorption and Physical-Chemical Removal Methods

Adsorption is a widely used physical-chemical treatment method for removing organic pollutants like this compound from aqueous environments. tandfonline.comresearcher.liferesearchgate.net This process involves the accumulation of the pollutant molecules onto the surface of a solid adsorbent material. The effectiveness of adsorption is dependent on the properties of the adsorbent, such as surface area and pore structure, as well as environmental conditions like pH and temperature. tandfonline.comresearcher.liferesearchgate.net

A variety of adsorbent materials have been investigated for their capacity to remove diuron. researchgate.net Activated carbons, derived from various sources, have shown particularly high adsorption capacities. For example, activated carbon from argan nutshells exhibited an exceptional capacity of up to 780 mg/g. tandfonline.comresearcher.liferesearchgate.net Other materials like activated carbon from cassava biomass and rice husk ash have also demonstrated good adsorption potential. tandfonline.comresearcher.liferesearchgate.net The adsorption process is typically favored in slightly acidic to neutral pH conditions (pH 6-7). tandfonline.comresearcher.life The mechanism of adsorption often involves physical interactions such as π-π interactions, hydrogen bonding, and van der Waals forces between the diuron molecule and the adsorbent surface. tandfonline.comresearcher.liferesearchgate.net

Table 3: Adsorption Capacities of Various Adsorbents for Diuron

Adsorbent MaterialMaximum Adsorption Capacity (mg/g)Reference
Activated Carbon (from argan nutshells)780 tandfonline.comresearcher.liferesearchgate.net
Activated Carbon (from cassava biomass)122 - 222 tandfonline.comresearcher.liferesearchgate.netnih.gov
Rice Husk Ash (in fixed-bed systems)9.5 tandfonline.comresearcher.liferesearchgate.net
Multi-walled carbon nanotubes (MWCNTs)up to 833.3 researchgate.net
Biochar (from sewage sludge)4.13 researchgate.net

Enhancement of Bioavailability for Degradation

The effectiveness of bioremediation can be limited by the low bioavailability of hydrophobic pollutants like this compound. Bioavailability refers to the fraction of a chemical that is available for uptake and degradation by microorganisms. In soil and sediment, diuron can become strongly adsorbed to organic matter and clay particles, making it less accessible to degrading microbes. mdpi.com

To overcome this limitation, strategies to enhance the bioavailability of diuron are being explored. One such approach is the use of cyclodextrins, which are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their solubility and availability in the aqueous phase. The application of 2-hydroxypropyl-β-cyclodextrin (HPBCD) has been tested as a means to enhance the bioavailability of diuron in soil, potentially leading to improved biodegradation rates by microorganisms like Ochrobactrum anthropi CD3. mdpi.com Another approach involves the use of plasticizers, such as tributyl citrate, which has been shown to increase the speed of microbial degradation of polyhydroxybutyrate (B1163853) (PHB), suggesting a potential application for enhancing the degradation of other compounds. mdpi.com Furthermore, the production of biosurfactants by some microbial consortia can help to solubilize hydrophobic pollutants, thereby increasing their availability for degradation. mdpi.com

Emerging Research Areas and Future Perspectives

Exploration of Novel Derivatives with Modified Efficacy or Environmental Profile

The exploration of novel derivatives of 1-(3,4-Dichlorophenyl)-3-phenylurea, commonly known as diuron (B1670789), is a significant area of ongoing research. The primary objectives of synthesizing these new molecules are to enhance herbicidal or insecticidal efficacy, broaden the spectrum of activity, and improve the environmental profile by reducing persistence and non-target toxicity.

Research into novel phenylurea derivatives has led to the synthesis of compounds with potent insecticidal activities. For instance, a series of new phenylurea derivatives were designed and synthesized, with some compounds exhibiting strong insecticidal activity against various pests. nih.gov Another study focused on designing and synthesizing novel phenylurea derivatives that displayed strong and broad-spectrum insecticidal activity. The modification of the chemical structure of diuron is a key strategy in the development of new active compounds.

In the realm of herbicidal activity, the synthesis of novel sulfonylurea derivatives has been a focus. Although not direct derivatives of diuron, this research on a different class of herbicides highlights the ongoing effort to develop new molecules with improved characteristics. For example, new sulfonylurea derivatives with a trisubstituted pyrimidine (B1678525) ring have been synthesized and shown to have potent herbicidal activity. The goal of such research is often to find compounds with lower environmental persistence.

The environmental fate of diuron and its metabolites, such as 3,4-dichloroaniline (B118046) (DCA), is a major driver for the development of new derivatives. nih.gov Diuron's main biodegradation product, 3,4-dichloroaniline, is known to be highly toxic and persistent in the environment. researchgate.net Research has shown that the by-products of diuron's abiotic transformation can be more hazardous than the parent compound itself. nih.govarizona.edu This has spurred investigations into derivatives with different degradation pathways that lead to less harmful metabolites.

Furthermore, studies have explored the synthesis of 1-[4-(N-Benzylamino)phenyl]-3-phenylurea derivatives as inhibitors of hypoxia-inducible factor-1alpha (HIF-1α), indicating a diversification of the applications of phenylurea structures beyond agriculture into potential therapeutic areas. nih.gov Similarly, other research has focused on the synthesis and evaluation of phenylurea derivatives as potent antitumor agents. mdpi.com

The following table provides examples of research on novel derivatives related to the phenylurea class, highlighting the diversity of applications being explored.

Research AreaCompound ClassInvestigated ActivityKey Findings
InsecticidesPhenylurea DerivativesInsecticidalSynthesized compounds showed strong and broad-spectrum insecticidal activity. nih.gov
HerbicidesSulfonylurea DerivativesHerbicidalNovel derivatives exhibited potent herbicidal activity.
BioremediationDiuron MetabolitesEnvironmental ToxicityDegradation products like 3,4-dichloroaniline can be more toxic and persistent than diuron. nih.govresearchgate.net
Anticancer AgentsPhenylurea DerivativesAnticancerA synthesized derivative showed a good activity profile against leukemia, colon cancer, and melanoma cell lines. mdpi.com
HIF-1α InhibitorsPhenylurea DerivativesHypoxia-Inducible Factor-1α InhibitionA synthesized derivative was found to be a potent inhibitor of HIF-1α accumulation. nih.gov

Synergistic and Antagonistic Interactions with Other Agrochemicals

The study of synergistic and antagonistic interactions between this compound (diuron) and other agrochemicals is crucial for optimizing weed control strategies and managing herbicide resistance. Tank mixtures of diuron with other herbicides are a common practice to broaden the spectrum of weed control. epa.govepa.gov

Research has demonstrated synergistic effects when diuron is combined with other herbicides. For example, a tank mixture of trifluralin (B1683247) with diuron has been shown to effectively reduce infestations of Abutilon theophrasti (velvetleaf) with no significant damage to cotton crops. cabidigitallibrary.org The mechanism behind this synergy involves the different rooting patterns of cotton and weeds in response to trifluralin, which influences the activity and selectivity of diuron. cabidigitallibrary.org Similarly, combinations of diuron with glyphosate (B1671968) are used for total vegetation control, where glyphosate provides post-emergence burndown of existing weeds, and diuron offers residual pre-emergence control. arizona.eduuky.edu

In Arizona, a pre-mix of diuron and hexazinone (B1673222) (Alfamax Gold) is reported to provide excellent winter weed control in alfalfa, killing existing weeds and creating a barrier for several months. arizona.edu Diuron is also used in cotton as a layby treatment in mixtures with MSMA or glyphosate, which are effective for both post-emergence and residual control of problematic weeds like Palmer amaranth (B1665344). uga.edu

However, not all interactions are synergistic. Antagonistic effects can also occur, where the combined effect of two herbicides is less than the sum of their individual effects. cabidigitallibrary.org The specific interaction often depends on the weed species, the crop, environmental conditions, and the application rates of the herbicides. Understanding these interactions is vital for developing effective and economical weed management programs.

The following table summarizes some of the known interactions of diuron with other agrochemicals.

Interacting AgrochemicalCrop/SettingType of InteractionObserved Effect
TrifluralinCottonSynergisticEffective control of Abutilon theophrasti. cabidigitallibrary.org
FluometuronCottonSynergisticEffective weed control. cabidigitallibrary.org
PrometryneCottonSynergisticEffective weed control. cabidigitallibrary.org
GlyphosateCotton, Ditch BanksSynergisticBroad-spectrum post-emergence and residual weed control. arizona.eduuga.edu
HexazinoneAlfalfaSynergisticExcellent winter weed control. arizona.edu
MSMACottonSynergisticEffective post-emergence and residual control of Palmer amaranth. uga.edu

Role in Integrated Pest Management (IPM) from a Scientific Perspective

From a scientific perspective, this compound (diuron) plays a significant role in Integrated Pest Management (IPM) programs, primarily due to its mode of action and its effectiveness in managing herbicide-resistant weeds. IPM is an ecosystem-based strategy that focuses on the long-term prevention of pests through a combination of techniques such as biological control, habitat manipulation, modification of cultural practices, and the use of resistant varieties. epa.gov

Diuron is a Group 7 herbicide, which acts by inhibiting photosynthesis at Photosystem II. regulations.gov The use of herbicides with different modes of action is a cornerstone of herbicide resistance management, a key component of IPM. uga.edu The repeated use of herbicides with the same mode of action can lead to the selection of resistant weed biotypes. epa.gov By incorporating diuron into a rotation with other herbicides, growers can reduce the selection pressure for resistance to any single herbicide mode of action. uga.edu

In regions like Georgia, diuron is considered a critical tool for managing glyphosate-resistant Palmer amaranth in cotton. uga.edu Its ability to control emerged weeds and provide residual control makes it a versatile component of a comprehensive weed management plan. uga.edu The product label for diuron formulations explicitly states that it can be used as part of an IPM program. epa.gov

However, the role of any pesticide in an IPM program must also consider its impact on non-target organisms. nih.govmdpi.comresearchgate.net Herbicides can have indirect effects on beneficial insects and other arthropods by altering their habitat and food sources. nih.gov Research has shown that pesticides, including herbicides, can negatively affect a wide range of non-target species. researchgate.netmarciastoppesticidi.it The environmental persistence of diuron and its metabolites is also a concern that needs to be managed within an IPM framework. nih.govresearchgate.netnih.govarizona.edu Therefore, the scientific perspective on diuron's role in IPM involves a careful balance between its benefits in weed and resistance management and the potential risks to the broader ecosystem.

Development of Sustainable Use Practices Based on Academic Research

Academic research is fundamental to the development of sustainable use practices for this compound (diuron), aiming to maximize its efficacy while minimizing its environmental impact. A key area of research is understanding the environmental fate of diuron, including its persistence in soil and water, mobility, and degradation pathways. nih.govresearchgate.netnih.gov

Diuron is moderately persistent in soil, with a half-life that can range from 30 to 365 days, and it has the potential to leach into groundwater and move into surface water through runoff. nih.govwa.gov Its persistence is influenced by soil type, organic matter content, and environmental conditions. nih.gov Research into the biodegradation of diuron has identified various microorganisms capable of breaking it down, which opens up possibilities for bioremediation strategies to clean up contaminated sites. nih.govresearchgate.net

Sustainable use practices emerging from this research include:

Optimized Application Techniques: To reduce runoff, newer application methods such as band spraying are being developed and used, particularly in sugarcane cultivation. This technique applies the herbicide only to a narrow band over the crop row, significantly reducing the total amount of herbicide used per unit area.

Site-Specific Management: The fate of diuron varies with soil properties. nih.gov Sustainable practices involve tailoring application rates to the specific soil texture and organic matter content of a field to prevent overuse and reduce the risk of leaching and runoff. epa.gov

Buffer Zones and Vegetated Filter Strips: Establishing untreated buffer zones around water bodies and using vegetated filter strips can help intercept runoff from treated fields, reducing the amount of diuron entering aquatic ecosystems.

Timing of Application: Applying diuron when heavy rainfall is not expected can minimize runoff. epa.gov In some cases, application during dormant seasons, as in alfalfa, can provide effective weed control with a lower risk of off-target movement. arizona.edu

Research continues to focus on developing strategies to mitigate the environmental risks associated with diuron use, such as the development of formulations with reduced mobility or enhanced degradation, and the use of adsorbents like activated carbon to remove it from water. mdpi.com

Q & A

Q. What are the recommended methods for synthesizing 1-(3,4-Dichlorophenyl)-3-phenylurea in laboratory settings?

A common synthesis involves reacting 3,4-dichlorophenylisocyanate with aniline in dried dichloromethane (DCM). The reaction proceeds at room temperature, yielding a white precipitate that is filtered and rinsed with cold DCM for purification. This method achieves high yields (~93%) and purity, as confirmed by NMR spectroscopy (δ = 154.87 ppm for urea carbonyl in 13C^{13}\text{C} NMR) .

Q. Which analytical techniques are most effective for identifying and quantifying this compound in environmental samples?

Gas chromatography (GC) with flame ionization or mass spectrometry (MS) detection is effective. Retention indices on columns like OV-101 (0.22), OV-17 (0.14), and OV-225 (0.10) can aid identification . For liquid chromatography (LC), coupling with tandem MS improves sensitivity, particularly for trace-level detection in complex matrices such as soil or water .

Q. How does the stability of this compound vary under different pH and temperature conditions?

Stability studies should include accelerated degradation tests (e.g., 40°C, 75% humidity) and pH-dependent hydrolysis assays. Computational modeling (e.g., density functional theory, DFT) predicts hydrolysis susceptibility at the urea moiety, with acidic conditions favoring cleavage of the phenylurea bond . Experimental validation using HPLC-UV can track degradation products like 3,4-dichloroaniline .

Advanced Research Questions

Q. What are the abiotic and biotic degradation pathways of this compound in environmental systems?

  • Abiotic pathways : Pyrolysis at high temperatures (e.g., 500°C) generates dechlorinated products like 1-(4-chlorophenyl)-3-phenylurea via reductive dehalogenation. Molar recovery rates for these products can approximate parent compound levels .
  • Biotic pathways : White-rot fungi (e.g., Phanerochaete chrysosporium) metabolize the compound via sequential N-demethylation, producing 1-(3,4-dichlorophenyl)urea and 3,4-dichloroaniline (DCA). Salt concentration (e.g., seawater) significantly slows fungal degradation .

Q. How can computational methods predict the reactivity and environmental fate of this compound?

DFT calculations and molecular docking simulations elucidate electron density distribution, highlighting reactive sites (e.g., urea carbonyl group). Fukui indices identify nucleophilic attack regions, while molecular dynamics predict binding affinity to biological targets (e.g., algal photosystem II proteins) .

Q. What challenges arise in detecting and differentiating metabolites of this compound in biological matrices?

Metabolites like DCA and 1-(3,4-dichlorophenyl)urea require LC-MS/MS with isotopic labeling (e.g., 13C^{13}\text{C}-DCA) for unambiguous identification. Matrix effects in urine or plasma necessitate solid-phase extraction (SPE) and gradient elution protocols to resolve co-eluting contaminants .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.